N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a phenethylacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Acetamide Formation: The phenethyl group is introduced through an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the sulfone-containing tetrahydrothiophene with the phenethylacetamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenethylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Further oxidized sulfone derivatives
Reduction: Sulfide or sulfoxide derivatives
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving sulfone-containing compounds.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various biochemical reactions, potentially modulating enzyme activity and receptor binding. The phenethylacetamide moiety may contribute to the compound’s ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another sulfone derivative with a pyrazole ring, known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A compound with a methoxybenzamide moiety, used in various chemical and biological studies.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethylacetamide is unique due to its specific combination of a sulfone-containing tetrahydrothiophene ring and a phenethylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-12(16)15(14-8-10-19(17,18)11-14)9-7-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUOBOOPMUHOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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